molecular formula C10H7NO3 B087273 5-Phenylisoxazole-3-carboxylic acid CAS No. 14441-90-8

5-Phenylisoxazole-3-carboxylic acid

Cat. No.: B087273
CAS No.: 14441-90-8
M. Wt: 189.17 g/mol
InChI Key: XJYOBHXWBRKOQO-UHFFFAOYSA-N
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Description

5-Phenylisoxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H7NO3. This compound features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Chemical Reactions Analysis

Types of Reactions: 5-Phenylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the phenyl ring .

Scientific Research Applications

5-Phenylisoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Properties

IUPAC Name

5-phenyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYOBHXWBRKOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162701
Record name 5-Phenyl-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14441-90-8
Record name 5-Phenyl-3-isoxazolecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014441908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Phenyl-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenylisoxazole-3-carboxylic Acid
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2,4-dioxo-4-phenyl-butyric acid ethyl ester (3.86 g, 0.01754 mole) in methanol (78 mL) was added hydroxylamine hydrochloride (3.657 g, 0.0526 mole) at ambient temperature. The resulting mixture was then heated to reflux overnight. Volatiles were then removed by evaporation and the resulting residue was diluted with water and the product extracted with chloroform. The chloroform layer was collected and washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by column chromatography using silica gel 60-120 mesh (4% ethyl acetate in hexane) to afford 2.8 g (79%) of 5-phenyl-isoxazole-3-carboxylic acid methyl ester. LCMS: 204.06 (M+1)+, 97.58%. To a stirred solution of 5-phenyl-isoxazole-3-carboxylic acid methyl ester (2.8 g, 0.01379 mol) in a mixture of THF (10 mL), methanol (10 mL) and H2O (10 mL) was added LiOH.H2O (0.87 g, 0.02073 mol) and the resulting mixture was stirred at ambient temperature for 2.5 hours. Volatiles were then evaporated and the resulting residue was diluted with water, acidified with concentrated HCl and extracted with ethyl acetate. The ethyl acetate layer was collected and washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 2.2 g (85%) of 5-phenyl-isoxazole-3-carboxylic acid. LCMS: 190.04 (M+1)+, 96.4%.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
LiOH.H2O
Quantity
0.87 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

LiOH.H2O (870 mg, 20.73 mmol) was added to a solution of 5-phenyl-isoxazole-3-carboxylic acid methyl ester (2.8 g, 13.79 mmol) in a mixture of methanol (10 mL), THF (10 mL) and H2O (10 mL). The resulting reaction mixture was stirred for two and half hours at room temperature. The volatiles were then removed and the residue was diluted with water, washed with diethyl ether, acidified with con. HCl and extracted with ethyl acetate. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated under reduced pressure to afford 5-phenyl-isoxazole-3-carboxylic acid in 84.6% yield. LC-MS purity: 96.4%.
Name
LiOH.H2O
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

0.4 g of ethyl 5-phenyl-4-isoxazole carboxylate was dissolved in 10 ml ethanol, and 2 ml of 5N sodium hydroxide solution was added, and the mixture was stirred at room temperature for 1 hour. The reaction solution was neutralized with 2 N hydrochloric acid and then extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and evaporated, to give 0.25 g of 5-phenyl-3-isoxazolecarboxylic acid.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to obtain 5-phenylisoxazole-3-carboxylic acid derivatives?

A: this compound serves as a versatile building block for various derivatives. One common approach involves converting it to the corresponding acid chloride, which can then react with different nucleophiles. For instance, reacting the acid chloride with curcumin in the presence of triethylamine yields curcumin esters containing the this compound moiety []. Another approach involves using this compound as a starting material for synthesizing more complex heterocyclic systems, such as 5-azolyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 5-azolyl-1,3,4-thiadiazol-2-amines [].

Q2: Has this compound been investigated for any specific biological activities?

A: Yes, research suggests that derivatives of this compound exhibit potential as xanthine oxidase inhibitors []. Xanthine oxidase plays a crucial role in uric acid production, and its inhibition is a therapeutic strategy for treating gout and related conditions.

Q3: Can you provide an example of how this compound is used in peptide chemistry?

A: Researchers have employed this compound to synthesize acyl derivatives of prolylleucylglycinamide []. This involved reacting the acid chloride of this compound with prolylleucylglycinamide. This modification could potentially impact the peptide's conformation, stability, or biological activity.

Q4: Are there any studies exploring the fragmentation patterns of this compound derivatives?

A: Yes, studies have investigated the oxidative fragmentation of t-butyl 5-phenylisoxazole-3-peroxycarboxylate (a derivative of this compound) []. This oxidative fragmentation yielded this compound and benzaldehyde, providing insights into the compound's reactivity and potential degradation pathways.

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